5-Methylquinolin-4-ol

Description

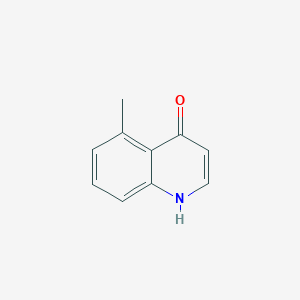

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFXMHVIKJFZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699349 | |

| Record name | 5-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848128-81-4 | |

| Record name | 5-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Methylquinolin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylquinolin-4-ol

Introduction

This compound is a heterocyclic aromatic compound built upon the quinoline scaffold. This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern and physicochemical properties of these derivatives are critical determinants of their therapeutic potential.

This guide provides a comprehensive examination of the core physicochemical properties of this compound. Understanding these characteristics—such as its tautomeric nature, pKa, solubility, and spectroscopic profile—is fundamental for researchers in organic synthesis, medicinal chemistry, and drug development. These properties govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form, a phenomenon that profoundly impacts their chemical and biological identity.[5][6][7]

Molecular Structure and Tautomerism

A defining feature of this compound is its existence as a mixture of two tautomers in equilibrium: the enol form (this compound) and the keto form (5-Methyl-1H-quinolin-4-one).

-

Enol Form: this compound

-

Keto Form: 5-Methyl-1H-quinolin-4-one

The equilibrium between these two forms is sensitive to the compound's physical state and solvent environment. The keto tautomer is generally more stable, particularly in the solid state and in polar solvents, due to favorable amide resonance.[6][7] This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity, which in turn affects its biological activity and pharmacokinetic profile.[6]

Caption: Keto-Enol Tautomerism of this compound.

Synthesis via Conrad-Limpach-Knorr Reaction

The synthesis of 4-hydroxyquinolines is classically achieved through methods like the Conrad-Limpach-Knorr synthesis.[8] This pathway involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[3][8]

The synthesis of this compound would logically proceed from 3-methylaniline and an appropriate β-ketoester like ethyl acetoacetate. The process is illustrated below.

Caption: Generalized Conrad-Limpach-Knorr Synthesis Workflow.

Experimental Protocol: Generalized Synthesis

This protocol is based on established methodologies for analogous compounds.[3][8]

-

Condensation: Combine 1.0 equivalent of 3-methylaniline with 1.1 equivalents of ethyl acetoacetate in a round-bottom flask. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Heat the mixture (e.g., 140-150°C) for 2-3 hours, monitoring the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

-

Cyclization: The crude intermediate from Step 1 is added to a high-boiling point solvent like Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically ~250°C) to induce intramolecular cyclization. The reaction is monitored until completion.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like petroleum ether to precipitate the crude product. The solid is filtered and then dissolved in a dilute aqueous solution of sodium hydroxide. This basic solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with an acid like HCl to precipitate the final this compound product. The purified solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure product.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. Where direct experimental data is unavailable, values are estimated based on closely related structural analogs.

| Property | Value / Description | Significance in Drug Development |

| Molecular Formula | C₁₀H₉NO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 159.19 g/mol | Influences diffusion, solubility, and membrane transport. |

| pKa | ~5.2 (pyridinium N) | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[9][10] |

| Solubility | Poorly soluble in water; soluble in organic solvents (ethanol, DMSO).[11] | Critical for bioavailability, formulation, and administration routes. |

| Melting Point | Estimated > 200 °C | An indicator of purity, lattice energy, and thermal stability. The related 4-methylquinolin-2-ol melts at 221-223 °C.[12] |

| LogP | ~1.2 (for tautomer) | Measures lipophilicity, which correlates with membrane permeability and metabolic stability.[13] |

Analytical Characterization and Experimental Protocols

Acidity and Basicity (pKa)

The pKa value is essential for predicting how a molecule will behave in different pH environments, such as the stomach or bloodstream. This compound has two ionizable centers: the basic nitrogen on the pyridine ring and the acidic hydroxyl group.

-

Preparation: Accurately weigh ~5 mg of this compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic nitrogen. Subsequently, titrate a separate sample with 0.1 M NaOH to determine the pKa of the acidic hydroxyl group.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major challenge in drug development.

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Analysis

Spectroscopy is indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic framework of a molecule. Due to the keto-enol tautomerism, the observed spectrum may show signals for one or both forms depending on the solvent and temperature. The keto form is expected to predominate in common NMR solvents like DMSO-d₆.[14]

Predicted NMR Data (for Keto Tautomer in DMSO-d₆)

| ¹H NMR | Predicted Shift (ppm) | Description |

| ~11.5 | Singlet, broad | N-H proton |

| 7.2 - 8.0 | Multiplets | Aromatic protons on quinoline ring |

| ~6.0 | Singlet | C6-H proton |

| ~2.4 | Singlet | C5-CH₃ protons |

| ¹³C NMR | Predicted Shift (ppm) | Description |

| ~178 | C4 (C=O) | |

| 115 - 145 | Aromatic carbons | |

| ~20 | C5-CH₃ carbon |

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[14][15]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.[15]

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A longer acquisition time (more scans) may be necessary due to the lower natural abundance of ¹³C.[15]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | N-H Stretch | Amide (keto form) |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1660 | C=O Stretch | Ketone/Amide (keto form) |

| 1600-1450 | C=C & C=N Stretches | Aromatic Ring |

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[15]

-

Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically scanning from 4000 to 400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber.[15]

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems.

Expected UV-Vis Absorption

The quinoline ring system is expected to show characteristic π → π* and n → π* transitions in the UV region, typically between 200-400 nm.[15][16]

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).[15][17]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Place the sample solution in the spectrophotometer and scan the absorbance across a wavelength range of 200-500 nm. Identify the wavelength(s) of maximum absorbance (λmax).[15]

Conclusion

This compound is a molecule of significant interest due to its foundational quinoline core, a scaffold renowned for its diverse biological activities. This guide has detailed its key physicochemical properties, emphasizing the central role of its keto-enol tautomerism. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this compound. A thorough understanding of its solubility, pKa, and spectroscopic fingerprint is not merely academic; it is a prerequisite for the rational design and development of novel therapeutic agents derived from this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cas 7661-55-4,5-Methylquinoline | lookchem [lookchem.com]

- 10. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-methylquinolin-2-ol | CAS#:607-66-9 | Chemsrc [chemsrc.com]

- 13. scent.vn [scent.vn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

Quantum Chemical Blueprint of 5-Methylquinolin-4-ol: A Technical Guide for Drug Discovery

Foreword: Bridging Theory and Therapeutics

In the landscape of modern drug discovery, the integration of computational chemistry has become indispensable. It provides a lens to scrutinize molecular behavior at a quantum level, offering predictive insights that accelerate the identification and optimization of novel therapeutic agents. Quinoline derivatives, a cornerstone in medicinal chemistry, exhibit a vast spectrum of biological activities, and understanding their electronic and structural nuances is paramount for targeted drug design.[1][2][3] This technical guide focuses on 5-Methylquinolin-4-ol, a member of this vital chemical family. While experimental data lays the foundation of our understanding, quantum chemical calculations provide a theoretical framework to rationalize and predict its physicochemical properties, reactivity, and potential as a pharmacophore. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the molecular characteristics of this compound.

The Rationale: Why Quantum Chemical Calculations Matter for this compound

The journey of a drug from a lead compound to a clinical candidate is fraught with challenges, often centered around its interaction with biological targets. Molecular recognition, the cornerstone of pharmacology, is governed by the principles of electrostatic and shape complementarity between a ligand and its receptor.[4][5] Quantum chemical calculations offer a powerful toolkit to dissect these intricate interactions.

For this compound, these calculations can:

-

Elucidate the Three-Dimensional Structure: Determine the most stable conformation of the molecule, which is crucial for understanding its fit within a biological receptor.

-

Map Electron Distribution: Visualize regions of high and low electron density through the Molecular Electrostatic Potential (MEP), providing a roadmap for potential intermolecular interactions.[6][7]

-

Predict Reactivity: Analyze the Frontier Molecular Orbitals (HOMO and LUMO) to identify sites susceptible to nucleophilic or electrophilic attack, offering insights into its metabolic fate and potential for covalent interactions.[1]

-

Simulate Spectroscopic Properties: Computationally generate UV-Vis, IR, and NMR spectra to aid in the characterization of the molecule and validate experimental findings.[8]

By constructing a detailed quantum chemical profile of this compound, we can make informed predictions about its behavior in a biological system, thereby guiding its development as a potential therapeutic agent.

The Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of this compound is anchored in a systematic computational workflow. The following protocol outlines the key steps, emphasizing the causality behind each choice.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

Tautomerism in 5-Methylquinolin-4-ol: keto-enol forms

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Methylquinolin-4-ol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is of paramount importance in medicinal chemistry and drug development.[1] The specific tautomeric form of a heterocyclic molecule can profoundly influence its physicochemical properties, including solubility, pKa, hydrogen bonding capability, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical exploration of the keto-enol tautomerism in this compound, a representative member of the 4-hydroxyquinoline class of compounds. We will delve into the structural nuances of the enol (this compound) and keto (5-methyl-1H-quinolin-4-one) forms, present field-proven experimental methodologies for their characterization, and outline modern computational approaches for predicting their relative stabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, actionable understanding of this critical chemical equilibrium.

The Quinolinone Scaffold: A Privileged Structure Governed by Tautomerism

The quinoline ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including antibacterial, antimalarial, and anticancer properties.[2][3] Specifically, the 4-hydroxyquinoline moiety and its corresponding keto tautomer, the 4-quinolone, are central to the mechanism of action for many of these agents. The position of the proton—either on the oxygen (enol form) or the nitrogen (keto form)—dictates the molecule's electronic distribution, aromaticity, and hydrogen bonding pattern, which are critical for receptor binding and pharmacokinetic profiles.[4]

The equilibrium between this compound (the enol tautomer) and 5-methyl-1H-quinolin-4-one (the keto tautomer) is a delicate balance influenced by electronic effects, solvent polarity, and temperature.[5][6] Understanding and controlling this equilibrium is a key challenge and opportunity in the design of novel therapeutics based on this scaffold.

Caption: Keto-Enol Tautomeric Equilibrium in this compound.

Experimental Characterization of Tautomeric Ratios

Determining the predominant tautomer and the equilibrium constant (KT) in a given environment requires robust analytical techniques. The choice of method is critical, as the equilibrium can be perturbed by the experimental conditions themselves. We will focus on the two most powerful solution-state techniques: Nuclear Magnetic Resonance (NMR) and UV-Visible Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive method for studying tautomerism in solution.[7] The chemical shifts of key nuclei, particularly 1H, 13C, and 15N, are exquisitely sensitive to the local electronic environment, providing a clear distinction between the keto and enol forms.[8]

Causality Behind Experimental Choices: The primary challenge is unambiguous signal assignment. To overcome this, the spectra of the tautomeric mixture are compared against "fixed" analogues where the proton's position is locked by methylation. The O-methyl derivative (4-methoxy-5-methylquinoline) serves as a model for the enol form, while the N-methyl derivative (1,5-dimethyl-1H-quinolin-4-one) models the keto form.[9] This approach provides validated chemical shift ranges for each tautomer.

Key Spectroscopic Markers:

-

13C NMR: The C4 carbon is the most telling reporter. In the enol form, it is an aromatic carbon bonded to oxygen, typically resonating in the ~150-160 ppm range. In the keto form, it becomes a carbonyl carbon, shifting significantly downfield to ~170-180 ppm.[9]

-

1H NMR: The presence of a broad N-H proton signal (typically >10 ppm) is indicative of the keto form, while a sharper O-H signal suggests the enol form. Solvent exchange with D2O can be used to confirm the assignment of these labile protons.

-

15N NMR: The nitrogen chemical shift is also highly diagnostic, with the pyridone-like nitrogen of the keto form resonating at a different frequency than the pyridine-like nitrogen of the enol form.[8][10]

Table 1: Representative 13C NMR Chemical Shifts (δ) for Tautomer Identification

| Carbon Position | Expected δ for Enol Form (ppm) | Expected δ for Keto Form (ppm) | Rationale |

| C2 | ~150 | ~140 | Change in aromaticity and proximity to N-H. |

| C4 | ~155 | ~175 | Diagnostic shift: C-OH (enol) vs. C=O (keto).[9] |

| C4a | ~122 | ~118 | Change in ring current and conjugation. |

| C8a | ~148 | ~140 | Change in electronic nature of the nitrogen-containing ring. |

Protocol 2.1: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). Rationale: DMSO-d6 is a polar aprotic solvent that can solubilize both tautomers and slow down proton exchange, often allowing for the observation of distinct N-H or O-H signals.

-

Prepare parallel samples of the "fixed" derivatives (4-methoxy-5-methylquinoline and 1,5-dimethyl-1H-quinolin-4-one) under identical conditions.

-

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

Acquire a quantitative 13C NMR spectrum. Rationale: Ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the carbons of interest to allow for accurate integration.

-

(Optional) Acquire 2D NMR spectra (HSQC, HMBC) to confirm all assignments, especially for the fixed derivatives.[11]

-

-

Data Analysis:

-

Reference the spectra of the fixed derivatives to establish the characteristic chemical shifts for the enol and keto forms in the chosen solvent.

-

Analyze the 13C spectrum of the this compound sample. Identify the signals corresponding to C4 of the keto and enol tautomers.

-

Integrate the respective C4 signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Calculate the equilibrium constant: KT = [Enol] / [Keto].

-

Caption: Experimental workflow for NMR-based tautomer quantification.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, particularly when investigating the influence of solvent polarity.[12] The enol and keto tautomers possess distinct chromophores and conjugation pathways, resulting in different absorption maxima (λmax).[13]

-

Enol Form (Hydroxyquinoline): Exhibits a more extended aromatic system, often leading to absorption at longer wavelengths.

-

Keto Form (Quinolone): The aromaticity of the nitrogen-containing ring is disrupted, which typically results in a shift in the absorption spectrum.

By systematically varying the solvent, one can observe shifts in the equilibrium, which manifest as changes in the relative intensities of the absorption bands corresponding to each tautomer.

Protocol 2.2: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a miscible solvent like methanol or acetonitrile.

-

Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark. This ensures the concentration is constant across the series. Rationale: Keeping the concentration constant is crucial for comparing absorbance values.

-

Data Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

-

Data Analysis:

-

Plot the absorbance spectra for all solvents on a single graph.

-

Identify the λmax for the enol and keto forms (this may be aided by computational predictions or comparison with fixed derivatives).

-

Observe the trend: an increase in the absorbance of one band at the expense of the other indicates a shift in the tautomeric equilibrium. For example, polar protic solvents, which can hydrogen bond with the carbonyl group, often stabilize the keto form.[6][12]

-

Computational Chemistry: Predicting Tautomer Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting tautomeric preferences.[14] These calculations provide a quantitative measure of the relative Gibbs free energies (ΔG) of the tautomers, allowing for a prediction of the equilibrium constant before any synthesis is attempted.[15][16]

Theoretical Foundation: The core principle is to find the lowest energy conformation for both the enol and keto tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major form at equilibrium.[17] The equilibrium constant can be estimated using the equation:

ΔG = -RT ln(KT)

Where R is the gas constant and T is the temperature.

Methodology: A typical computational workflow involves geometry optimization followed by frequency calculations at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[4][18] Solvent effects are crucial and are modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14]

Caption: Computational workflow for DFT-based tautomer stability analysis.

Table 2: Hypothetical DFT Calculation Results for this compound Tautomers

| Tautomer | Phase / Solvent | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Energy (kcal/mol) |

| Enol | Gas Phase | -515.12345 | -515.00112 | 1.87 |

| Keto | Gas Phase | -515.12876 | -515.00410 | 0.00 |

| Enol | Water (PCM) | -515.13011 | -515.00789 | 2.96 |

| Keto | Water (PCM) | -515.13654 | -515.01260 | 0.00 |

Note: These are representative values. Actual results will depend on the level of theory and basis set.

Interpretation: In this hypothetical example, the keto form is predicted to be more stable than the enol form in both the gas phase and in water, as indicated by its lower relative Gibbs free energy.[15] The increased stabilization in water suggests that polar solvents favor the keto tautomer, a finding that could be validated by the UV-Vis experiments described above.

Conclusion and Outlook

The tautomeric equilibrium of this compound is a dynamic interplay of structural and environmental factors. For professionals in drug discovery, a precise understanding of this equilibrium is not merely academic; it is fundamental to rational drug design. The keto tautomer presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the enol form presents both a donor and acceptor at the O-H group, along with a fully aromatic system. These differences lead to distinct pharmacological profiles.[4]

By integrating high-level computational predictions with definitive spectroscopic analysis, researchers can confidently determine the predominant tautomeric form of their lead compounds. This knowledge enables the design of molecules that are "locked" in the desired tautomeric state or that exist in a predictable equilibrium, ultimately leading to the development of safer and more efficacious medicines. The self-validating system of using fixed derivatives in NMR, coupled with the predictive power of DFT, provides a robust and trustworthy framework for interrogating and harnessing the subtle yet powerful phenomenon of tautomerism.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. holzer-group.at [holzer-group.at]

- 10. researchgate.net [researchgate.net]

- 11. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. cris.unibo.it [cris.unibo.it]

- 14. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methylquinolin-4-ol: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview of the primary synthetic routes for obtaining 5-Methylquinolin-4-ol, a key heterocyclic scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational starting materials, reaction mechanisms, and field-proven protocols. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Quinolin-4-ol Core

The quinolin-4-ol (or quinolin-4(1H)-one) framework is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of a methyl group at the 5-position, as in this compound, offers a specific substitution pattern that can influence the molecule's steric and electronic properties, making it a valuable intermediate for the development of novel therapeutic agents.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 4-hydroxyquinolines is a well-established field, with several named reactions providing reliable access to this scaffold. For the specific synthesis of this compound, the most direct and industrially relevant methods are the Conrad-Limpach and Gould-Jacobs reactions. Both pathways begin with a substituted aniline and a 1,3-dicarbonyl compound, but differ in the specific dicarbonyl partner, leading to distinct intermediates and reaction conditions.

Table 1: Comparison of Primary Synthetic Routes

| Reaction Name | Aniline Starting Material | Dicarbonyl Starting Material | Key Features |

| Conrad-Limpach Synthesis | 3-Toluidine | Ethyl Acetoacetate | Two-step thermal condensation and cyclization; high temperatures required. |

| Gould-Jacobs Reaction | 3-Toluidine | Diethyl 2-(ethoxymethylene)malonate | Multi-step process involving condensation, thermal cyclization, hydrolysis, and decarboxylation. |

The Conrad-Limpach Synthesis: A Direct Approach

The Conrad-Limpach synthesis is a robust and widely adopted method for preparing 4-hydroxyquinolines.[1][2][3][4] The reaction proceeds in two key stages: an initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.[2][3]

For the synthesis of this compound, the requisite starting materials are:

-

3-Toluidine (m-Toluidine)

-

Ethyl Acetoacetate [5]

Mechanistic Rationale and Experimental Causality

The reaction is governed by kinetic versus thermodynamic control. The initial condensation, typically performed at lower temperatures (e.g., room temperature to 140°C), favors the nucleophilic attack of the aniline's nitrogen onto the more reactive ketone carbonyl of ethyl acetoacetate, leading to the formation of an enamine intermediate (the kinetic product).[2][6] If the reaction were run at higher temperatures initially, the formation of the anilide (the thermodynamic product) via attack at the ester carbonyl would become more competitive, leading to the formation of a 2-quinolone via the Knorr quinoline synthesis.[7][8]

The second step, the thermal cyclization of the β-aminoacrylate intermediate, is the rate-determining step and requires significant thermal energy (~250 °C) to overcome the aromatic stabilization of the aniline ring.[2][3] This intramolecular cyclization is an electrocyclic ring-closing reaction.[2] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical.[4][9] These solvents ensure a homogenous reaction mixture at the required high temperatures and facilitate efficient heat transfer, leading to significantly higher yields (up to 95%) compared to solvent-free conditions.[2][4]

Detailed Experimental Protocol (Adapted from[10][11])

Step 1: Synthesis of Ethyl 3-(m-tolylamino)but-2-enoate (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer, combine 3-toluidine (1 equivalent) and ethyl acetoacetate (1.0 to 1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-3 drops).

-

Heat the mixture with stirring at 140-150°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-toluidine spot.

-

Allow the reaction mixture to cool to room temperature. The resulting product is the crude intermediate, which can be used directly in the next step or purified.

Step 2: Thermal Cyclization to this compound

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent in portions. Maintain the temperature at 250°C. Ethanol will distill off as the reaction proceeds.

-

After the addition is complete, hold the reaction mixture at 250°C for an additional 30 minutes.

-

Allow the mixture to cool to below 100°C. Pour the warm mixture into a large volume of an aliphatic solvent like hexanes or petroleum ether with vigorous stirring to precipitate the crude product.

-

Filter the solid using a Büchner funnel and wash thoroughly with the same solvent to remove the high-boiling solvent.

Step 3: Purification

-

Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH). The phenolic nature of the 4-hydroxyquinoline allows it to dissolve in a basic solution.

-

Wash the basic aqueous solution with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out of the solution.

-

Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum to yield pure this compound.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides another powerful route to 4-hydroxyquinolines.[10][11][12] This sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally, decarboxylation.[10][13]

The key starting materials for synthesizing this compound via this route are:

Mechanistic Rationale and Experimental Causality

The initial step is a condensation reaction where the aniline displaces the ethoxy group of DEEM to form an anilidomethylenemalonate intermediate.[10][12] Similar to the Conrad-Limpach synthesis, the subsequent step is a high-temperature electrocyclization to form the quinoline ring.[12][16] The product of this cyclization is an ethyl 4-hydroxyquinoline-3-carboxylate. This ester is then hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide. The final step involves the decarboxylation of the 3-carboxylic acid group, typically by heating, to yield the desired this compound.[10] This multi-step process offers versatility, as the intermediate carboxylate can be isolated and used for further derivatization if needed.

Conclusion

The synthesis of this compound is most reliably achieved through well-established methodologies, primarily the Conrad-Limpach and Gould-Jacobs reactions. The choice between these routes may depend on the availability of the starting 1,3-dicarbonyl compound and the desired complexity of the synthesis. The Conrad-Limpach reaction offers a more direct, two-stage approach using the readily available ethyl acetoacetate. The Gould-Jacobs reaction, while involving more steps, provides a versatile pathway via a stable carboxylate intermediate. A thorough understanding of the reaction mechanisms, particularly the critical high-temperature cyclization step, is paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this important heterocyclic scaffold.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 7. synarchive.com [synarchive.com]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 15. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 16. ablelab.eu [ablelab.eu]

A Technical Guide to the Conrad-Limpach Synthesis of 5-Methylquinolin-4-ol

This document provides an in-depth technical guide for the synthesis of 5-Methylquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry. We will explore the foundational principles of the Conrad-Limpach synthesis, deliver a field-proven experimental protocol, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology for accessing this class of compounds.

Introduction: The Quinoline Scaffold and the Conrad-Limpach Approach

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Consequently, efficient and scalable methods for the synthesis of functionalized quinolines are of paramount importance.

The Conrad-Limpach synthesis, first reported in 1887, remains a cornerstone reaction for the preparation of 4-hydroxyquinolines (which exist predominantly as their 4-quinolinone tautomers).[1][3][4][5] It is a thermally driven cyclization process that constructs the quinoline core from readily available anilines and β-ketoesters.[6] This guide will focus specifically on the synthesis of this compound, a key intermediate for further chemical elaboration.[7][8]

Reaction Mechanism and Core Principles

The Conrad-Limpach synthesis is fundamentally a two-stage process: an initial condensation reaction followed by a high-temperature intramolecular cyclization.[9] Understanding the causality behind the conditions for each stage is critical for success.

Stage 1: Condensation and Regioselectivity

The synthesis begins with the acid-catalyzed condensation of an aniline with a β-ketoester.[4] For the target molecule, this compound, the selected precursors are m-toluidine and ethyl acetoacetate.

The key mechanistic consideration at this stage is regioselectivity. The aniline nucleophile can attack one of two electrophilic sites on the ethyl acetoacetate: the ketone carbonyl or the ester carbonyl.

-

Kinetic Control (Conrad-Limpach Pathway): At moderate temperatures (e.g., room temperature to 120°C), the reaction is under kinetic control, and the more reactive ketone carbonyl is preferentially attacked.[3] This leads to the formation of a β-aminoacrylate intermediate (an enamine), the desired precursor for 4-hydroxyquinoline synthesis.[3][5]

-

Thermodynamic Control (Knorr Pathway): At higher temperatures (e.g., >140°C), the reaction can favor the thermodynamically more stable product, a β-keto acid anilide, resulting from attack at the ester carbonyl.[3][4] Subsequent cyclization of this intermediate yields the isomeric 2-hydroxyquinoline, a common impurity if the initial condensation temperature is not carefully controlled.[10]

Stage 2: Thermal Cyclization

The second stage is the rate-determining step: a thermal intramolecular cyclization of the β-aminoacrylate intermediate.[3] This step requires significant thermal energy (typically ~250°C) to overcome the activation barrier associated with the electrocyclic ring closure, which temporarily disrupts the aromaticity of the aniline ring.[9][11] The mechanism proceeds through an electrocyclic reaction, elimination of ethanol, and subsequent keto-enol tautomerization to yield the final, stable 4-quinolone product.[1][3][4]

The choice of solvent for this high-temperature step is crucial. Early syntheses performed neat (without solvent) resulted in very low yields (<30%).[1][3] The use of high-boiling, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A dramatically improves yields, often to over 90%, by ensuring uniform heat transfer and preventing localized charring.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for reproducibility and scalability. It incorporates best practices for maximizing yield and purity.

Part A: Synthesis of Intermediate Ethyl 3-(m-tolylamino)but-2-enoate

Rationale: This step forms the kinetic product required for the subsequent cyclization. Moderate heat and catalytic acid ensure the selective formation of the enamine intermediate while minimizing the formation of the Knorr anilide.

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles | Rationale |

|---|---|---|---|---|

| m-Toluidine | 107.15 | 10.72 g | 0.10 | Aniline precursor |

| Ethyl acetoacetate | 130.14 | 14.32 g | 0.11 | β-Ketoester precursor |

| Acetic Acid, Glacial | 60.05 | ~0.5 mL | catalytic | Acid catalyst for condensation |

| Toluene | 92.14 | 50 mL | solvent | Facilitates azeotropic water removal |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add m-toluidine (10.72 g), ethyl acetoacetate (14.32 g), toluene (50 mL), and glacial acetic acid (~0.5 mL).

-

Heat the mixture to reflux (approx. 110-120°C). Water, a byproduct of the condensation, will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexanes:Ethyl Acetate]. The reaction is complete when the m-toluidine spot is no longer visible (typically 2-3 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator. The resulting product is a viscous, yellowish-brown oil.

-

Causality Check: This intermediate is often used in the next step without further purification.[12] Attempting purification via distillation can lead to premature cyclization or decomposition. The key is to ensure the complete removal of the solvent and water byproduct.

Part B: Thermal Cyclization to this compound

Rationale: This step leverages a high-boiling, inert solvent to provide the necessary thermal energy for the intramolecular cyclization, ensuring efficient and uniform heating to maximize the conversion of the intermediate to the final product.

Materials & Reagents:

| Reagent | Quantity | Rationale |

|---|---|---|

| Ethyl 3-(m-tolylamino)but-2-enoate | ~21.9 g | Crude intermediate from Part A |

| Diphenyl Ether (or Mineral Oil) | 100 mL | High-boiling, inert solvent |

| Hexanes | 200 mL | Used to precipitate the product |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser, heat the diphenyl ether to 250°C.

-

Critical Step: Slowly add the crude intermediate oil from Part A dropwise or in small portions to the hot diphenyl ether over 20-30 minutes. The addition rate must be controlled to maintain a stable reaction temperature of 250-260°C.[12] Ethanol will distill off as the reaction proceeds.[13]

-

After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool to approximately 100°C. Safety Precaution: Do not add hexanes to the solvent when it is above its boiling point.

-

While still warm, pour the reaction mixture into a beaker containing 200 mL of hexanes with vigorous stirring. This will cause the product to precipitate while the diphenyl ether remains in solution.[13]

-

Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with additional hexanes (2 x 50 mL) to remove any residual diphenyl ether.

Part C: Purification

Rationale: An acid-base extraction is a highly effective method for purifying quinolinols. The phenolic hydroxyl group is acidic enough to be deprotonated by a strong base, allowing it to dissolve in an aqueous layer and be separated from neutral, non-acidic impurities (like residual solvent). Re-acidification then precipitates the pure product.

Procedure:

-

Dissolve the crude solid product in a 10% aqueous solution of sodium hydroxide (approx. 150 mL).

-

Filter the basic solution to remove any insoluble impurities.

-

Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any remaining diphenyl ether or other non-acidic impurities.[14]

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid with stirring until the pH is acidic and the product fully precipitates.

-

Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral (check with pH paper).

-

Dry the final product under vacuum at 80-100°C to yield this compound as a solid. For ultimate purity, the product can be recrystallized from ethanol or a DMF/water mixture.[12][14]

Process Optimization and Troubleshooting

| Parameter | Stage 1 (Condensation) | Stage 2 (Cyclization) | Rationale & Troubleshooting |

| Temperature | 100-120°C | 250-260°C | Problem: Low final yield with isomeric impurities. Cause: Condensation temperature was too high, favoring the Knorr side-product. Solution: Maintain condensation temperature below 120°C.[3][12] |

| Solvent | Toluene (optional) | High-boiling inert (e.g., Diphenyl Ether) | Problem: Cyclization fails or gives low yield. Cause: Insufficient temperature. Solution: Ensure the solvent can safely and consistently reach 250°C. Use of a high-boiling solvent is critical for high yields.[1][11][15] |

| Catalyst | Weak Acid (e.g., Acetic Acid) | None | Problem: Condensation is slow or incomplete. Cause: Lack of catalysis for the tautomerizations and dehydration. Solution: Ensure a catalytic amount of acid is present in the first step.[15] |

| Atmosphere | Ambient | Inert (e.g., N₂ or Ar) recommended | Problem: Dark, tarry product. Cause: Oxidation of the aniline intermediate at high temperatures. Solution: Running the high-temperature cyclization under an inert atmosphere can minimize oxidative side reactions.[15] |

Conclusion

The Conrad-Limpach synthesis is a powerful and reliable method for constructing 4-quinolone scaffolds. By carefully controlling the reaction parameters—specifically the distinct temperature profiles for the initial condensation and the final cyclization—the synthesis of this compound can be achieved in high yield and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical building block, paving the way for its application in drug discovery and materials science.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. scribd.com [scribd.com]

- 6. jptcp.com [jptcp.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-the-Gould-Jacobs-Reaction-for-5-Methylquinolin-4-ol-Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold and the Gould-Jacobs Reaction

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to many of these important pharmaceuticals.[1][3][4] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3][5] This guide provides a comprehensive technical overview of the Gould-Jacobs reaction with a specific focus on the synthesis of 5-Methylquinolin-4-ol, a valuable intermediate in organic synthesis.[6]

The Gould-Jacobs Reaction: Mechanism and Key Considerations

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[1][3][5] Subsequent hydrolysis and decarboxylation of the resulting ester yield the final 4-hydroxyquinoline product.[1][3][5]

The reaction proceeds through the following key steps:

-

Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[3][5]

-

Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1][3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through modern techniques like microwave irradiation.[1][3]

-

Saponification: The ester group of the cyclized product is then hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.[3][5]

-

Decarboxylation: The final step involves the removal of the carboxyl group by heating, which yields the desired 4-hydroxyquinoline.[3][5]

The regioselectivity of the Gould-Jacobs reaction is an important consideration, as cyclization can occur at either of the two ortho positions of the aniline.[4] In the case of asymmetrically substituted anilines, a mixture of products may be obtained.[4]

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound via the Gould-Jacobs reaction utilizes 3-amino-2-cresol (3-methyl-2-aminophenol) and diethyl ethoxymethylenemalonate (DEEM) as the starting materials.

Reaction Scheme:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[1]

Materials:

-

3-Amino-2-cresol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:

-

Condensation: In a round-bottom flask, combine 3-amino-2-cresol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[3]

-

Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the ethyl 5-methyl-4-hydroxyquinoline-3-carboxylate product to precipitate. Add a non-polar solvent like cyclohexane to facilitate further precipitation.[1][3]

-

Saponification: Suspend the dried ethyl 5-methyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5-methyl-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[3]

-

Decarboxylation: Place the dried 5-methyl-4-hydroxyquinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[1][7]

Materials:

-

3-Amino-2-cresol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile for washing

-

Filtration apparatus

-

HPLC-MS for analysis

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add 3-amino-2-cresol (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[7]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[1][7]

-

Isolation and Purification: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[1][3][7] The subsequent saponification and decarboxylation steps can be carried out following the procedures outlined in Protocol 1.

Data Presentation: Quantitative Summary

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Amino-2-cresol | C₇H₉NO | 123.15 | 1.0 |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.0-1.2 |

| This compound | C₁₀H₉NO | 159.18 | - |

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Data:

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Methyl Protons (in CDCl₃) | δ ~2.5-2.7 ppm |

| ¹³C NMR | - | Chemical shifts can be used to distinguish isomers. |

| GC-MS | Molecular Ion (M⁺) | m/z 159 |

| FT-IR | - | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C, and C=N vibrations. |

Applications of this compound

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds and materials. The quinoline scaffold is present in numerous pharmaceuticals, and the specific substitution pattern of this compound can be further functionalized to create novel compounds with tailored properties for drug discovery and materials science.[6][8]

Troubleshooting and Optimization

Low yields in quinoline synthesis can arise from several factors, including inappropriate catalyst choice, suboptimal reaction temperature, and poor substrate reactivity.[9] The high temperatures required for the Gould-Jacobs cyclization can lead to decomposition and the formation of byproducts.[4][9] Microwave-assisted synthesis can often mitigate these issues by providing rapid and uniform heating, leading to shorter reaction times and improved yields.[1][7]

Conclusion

The Gould-Jacobs reaction remains a cornerstone of quinoline synthesis, providing a reliable route to 4-hydroxyquinoline derivatives. The synthesis of this compound via this method is a practical example of its utility. By understanding the reaction mechanism, optimizing reaction conditions, and employing modern techniques such as microwave-assisted synthesis, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ablelab.eu [ablelab.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-Methylquinolin-4-ol: A Structural Inquiry into Potential Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents with a vast range of biological activities.[1][2] This technical guide explores the untapped potential of a specific derivative, 5-Methylquinolin-4-ol, by dissecting its structural features to postulate and provide a roadmap for the experimental validation of its biological functions. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we hypothesize that this compound is a prime candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. This document provides the theoretical framework, mechanistic hypotheses, and detailed, field-proven experimental protocols to rigorously test these predictions, empowering researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of drug discovery, with derivatives demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[5] The subject of this guide, this compound, possesses two key substituents that are predicted to significantly influence its biological activity: a hydroxyl group at the C4 position and a methyl group at the C5 position.

The 4-oxo (or its tautomeric 4-hydroxy) group is a critical feature for the antibacterial activity of quinolones, essential for binding to DNA gyrase.[1][6] In the realm of anticancer research, substitutions on the quinoline ring have been shown to drive activity. For instance, electron-donating groups like methyl (–CH₃) can enhance antiproliferative activity.[2] The placement of a methyl group at the C5 position, as seen in this compound, is of particular interest and warrants a systematic investigation into its biological potential.[1]

This guide will, therefore, focus on three primary areas of predicted activity for this compound:

-

Anticancer Activity: Primarily through the inhibition of key protein kinases involved in oncogenic signaling pathways.

-

Antimicrobial Activity: Targeting bacterial DNA gyrase and topoisomerase IV, a well-established mechanism for quinolone-class antibiotics.

-

Anti-inflammatory Activity: Modulating key inflammatory mediators and pathways.

For each predicted activity, we will delve into the likely molecular mechanisms, provide detailed protocols for in vitro validation, and present visual workflows to guide the experimental process.

Predicted Anticancer Activity: A Focus on Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of cancer.[7] Numerous quinoline-based compounds have been developed as potent kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[8][9][10] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of various kinases.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as a competitive inhibitor of ATP in the kinase domain of oncogenic proteins. The quinoline core can form hydrogen bonds and π-π stacking interactions within the active site, while the methyl and hydroxyl groups can be further optimized to enhance potency and selectivity.[7] Inhibition of these kinases would disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[3]

To investigate this, a tiered approach is recommended. Initially, a broad-spectrum kinase inhibition screen can identify potential targets. Subsequently, more focused assays on specific kinases implicated in relevant cancers (e.g., lung, breast, colon) can be performed. Confirmation of kinase inhibition should be followed by cellular assays to assess the downstream effects on signaling pathways and, ultimately, on cancer cell viability.

Experimental Workflow: From Broad Screening to Cellular Validation

Caption: Workflow for investigating the anticancer potential of this compound.

Detailed Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific kinase.[11][12][13][14][15]

Materials:

-

Kinase of interest

-

Fluorescein-labeled substrate peptide

-

ATP

-

This compound

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]

-

TR-FRET Dilution Buffer

-

Terbium-labeled anti-phospho substrate antibody

-

Kinase Quench Buffer (500 mM EDTA)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO. Further dilute this series into 1X Kinase Buffer A to a 4X final assay concentration.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to each well.

-

Add 2.5 µL of the kinase (at 4X final concentration in Kinase Buffer A) to each well.

-

Incubate for 10-30 minutes at room temperature.[16]

-

Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture (in Kinase Buffer A).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a 2X detection mix containing the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.

-

Add 10 µL of the 2X detection mix to each well to stop the kinase reaction.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the emission at 520 nm (fluorescein) and 495 nm (terbium) using a TR-FRET-compatible plate reader.

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth).

This protocol details the detection of key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, by Western blot.[17][18][19][20][21]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Analyze band intensities relative to a loading control (e.g., β-actin).

Predicted Antimicrobial Activity: Targeting Bacterial DNA Replication

The quinolone class of antibiotics functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][22] These enzymes are essential for DNA replication, recombination, and repair. The 4-oxo-3-carboxylic acid moiety, present in the tautomeric form of this compound, is a key pharmacophore for this activity.[6]

Hypothesized Mechanism of Action

This compound is predicted to stabilize the covalent complex between DNA and the topoisomerase enzyme, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[6] The methyl group at the C5 position may influence the compound's penetration through the bacterial cell wall or its binding affinity to the enzyme-DNA complex.[1][23]

Experimental Workflow: Determining Antimicrobial Efficacy

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Detailed Experimental Protocol

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Predicted Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinoline derivatives have been reported to possess anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[14][24][25]

Hypothesized Mechanism of Action

This compound may exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The compound could potentially interfere with signaling pathways that lead to the activation of inflammatory cells, such as macrophages.

Experimental Workflow: Assessing Anti-inflammatory Effects

Caption: Workflow for investigating the anti-inflammatory properties of this compound.

Detailed Experimental Protocols

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[16][24][26][27][28]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well plate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Solution A to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition.

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the amount of TNF-α in cell culture supernatants.[8][25][29][30][31]

Materials:

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound

-

Wash buffer

-

Stop solution

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with TNF-α capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Reaction Termination and Reading: Add 50 µL of stop solution. Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Calculate the IC₅₀ for TNF-α inhibition.

Conclusion and Future Directions